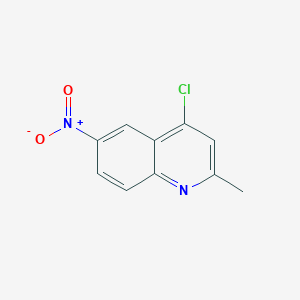

4-Chloro-2-methyl-6-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGPAZQKQYSOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408174 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-81-4 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-methyl-6-nitroquinoline CAS number

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline

Introduction

This compound is a substituted quinoline derivative of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its structural architecture, featuring a reactive chloro-substituent and an electron-withdrawing nitro group, positions it as a versatile intermediate for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic pathway, its reactivity profile, and its application as a scaffold in the development of targeted therapeutics.

The foundational step in working with any chemical entity is the confirmation of its identity and a clear understanding of its basic physicochemical properties.

| Property | Value | Source |

| CAS Number | 1207-81-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 222.63 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)[O-])Cl | [2] |

| InChI Key | PTZXWOQFSDHSDM-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. While multiple routes may exist, a common and logical pathway proceeds from a readily available aniline precursor through cyclization, nitration, and subsequent chlorination. A representative synthesis starting from p-nitroaniline is outlined below.

Synthetic Workflow Overview

The process involves a Combes-type quinoline synthesis to form the core heterocyclic structure, followed by chlorination to install the reactive handle at the C4 position.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-nitroaniline (1 equivalent) and acetylacetone (1.2 equivalents) in a suitable high-boiling solvent such as polyphosphoric acid.

-

Cyclization: Heat the reaction mixture to approximately 130-140°C with vigorous stirring. The acid catalyst facilitates the condensation of the aniline with the β-diketone, followed by an intramolecular electrophilic cyclization onto the aromatic ring to form the quinoline core.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it cautiously onto crushed ice. The acidic solution is then neutralized with a base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.

-

Isolation: The solid product, 2-methyl-6-nitroquinolin-4-ol, is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: Place the dried 2-methyl-6-nitroquinolin-4-ol (1 equivalent) into a round-bottom flask equipped with a reflux condenser.

-

Chlorination: Add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask. The use of POCl₃ is a standard and highly effective method for converting quinolinols (or more accurately, the tautomeric quinolinones) into their corresponding chloro-derivatives.[6]

-

Reaction: Heat the mixture to reflux (approximately 110°C) for 1-2 hours.[7] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Workup: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with caution.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[6]

Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, a predicted spectroscopic profile can be generated based on its structure and data from analogous compounds.[8] This is invaluable for characterization and quality control.

| Data Type | Predicted Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.7 (s, 1H, H5), δ ~8.3 (d, 1H, H7), δ ~8.0 (d, 1H, H8), δ ~7.5 (s, 1H, H3), δ ~2.7 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (C2), δ ~150 (C4), δ ~148 (C6), δ ~145 (C8a), δ ~130 (C8), δ ~125 (C5), δ ~123 (C7), δ ~122 (C4a), δ ~120 (C3), δ ~25 (-CH₃) |

| FT-IR (KBr Pellet, cm⁻¹) | ~3100-3000 (Ar C-H), ~1590, 1490 (C=C, C=N), ~1520, 1340 (asym/sym NO₂ stretch), ~850 (C-Cl stretch) |

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate is primarily defined by the reactivity of the C4-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring system is inherently electron-deficient. This effect is significantly amplified by the strong electron-withdrawing nitro group at the C6 position. This electronic arrangement makes the C4 position highly susceptible to nucleophilic attack, allowing the chlorine atom to be readily displaced in a Nucleophilic Aromatic Substitution (SNAr) reaction.[9]

This reactivity is the cornerstone of its application in drug development. The chloro group serves as an excellent leaving group, enabling the introduction of various functional groups through reaction with a wide range of nucleophiles.

Caption: Reactivity of this compound in SNAr reactions.

Application as a Scaffold for Kinase Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers.[7] Consequently, inhibitors of this pathway are a major focus of modern oncology drug discovery.

Quinoline derivatives are prominent scaffolds in the design of kinase inhibitors. This compound serves as a key starting material for building molecules that target kinases within this pathway.[7] The C4 position provides an attachment point for side chains that can interact with specific amino acid residues in the kinase active site, while the nitro group at C6 can be reduced to an amine, providing another vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10][11] Avoid formation and inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[11][13]

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[10] Causes skin and serious eye irritation.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store away from strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound, identified by CAS number 1207-81-4, is a high-value chemical intermediate whose utility is rooted in its specific substitution pattern. The presence of a displaceable chlorine atom at the C4 position, activated by the electron-withdrawing nitro group, makes it an ideal substrate for nucleophilic aromatic substitution. This reactivity allows for its elaboration into more complex molecular architectures, most notably as a foundational scaffold for the development of kinase inhibitors targeting critical cancer-related signaling pathways like PI3K/mTOR. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this versatile building block in drug discovery and organic synthesis.

References

-

ChemWhat. This compound CAS#: 1207-81-4.

-

PubChem. This compound.

-

ECHEMI. This compound | 1207-81-4.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

ChemicalBook. This compound CAS#: 1207-81-4.

-

ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

-

Guidechem. Quinoline,5-chloro-2,6-dimethoxy-4-methyl-8-nitro- 189746-21-2 wiki.

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Full Text).

-

Sigma-Aldrich. Aldrich 146439 - SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-6-fluoro-2-methylquinoline.

-

TCI Chemicals. SAFETY DATA SHEET - 7-Chloro-6-nitro-4-hydroxyquinazoline.

-

Biosensis. Material Safety Data Sheet.

-

PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V).

-

PubChem. 4-Chloro-2-methylquinoline.

-

Benchchem. A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution.

-

ChemSynthesis. 2-chloro-4-methyl-6-nitroquinoline.

-

Benchchem. 4-Chloro-8-methoxy-6-methyl-3-nitroquinoline.

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

-

Wiley Online Library. Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities.

-

PubChemLite. 4-chloro-6-nitroquinoline (C9H5ClN2O2).

-

PubChemLite. 2-chloro-4-methyl-6-nitroquinoline (C10H7ClN2O2).

-

Chemsrc. 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2.

-

Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.

-

PubChem. 6-Nitroquinoline.

-

ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | C10H7ClN2O2 | CID 5084949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 1207-81-4 [amp.chemicalbook.com]

- 5. PubChemLite - 2-chloro-4-methyl-6-nitroquinoline (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. biosensis.com [biosensis.com]

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-nitroquinoline, a key heterocyclic intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical properties, a robust synthesis protocol, analytical characterization, and its role as a versatile building block for novel therapeutics.

Introduction to this compound

This compound (C₁₀H₇ClN₂O₂) is a substituted quinoline derivative featuring a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position. The quinoline scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific arrangement of the chloro, methyl, and nitro substituents on this scaffold imparts unique reactivity and makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, particularly in the realm of kinase inhibitor development. The electron-withdrawing nature of the nitro group and the chloro atom significantly influences the chemical reactivity of the quinoline ring system, making it a versatile tool for synthetic chemists.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective utilization in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇ClN₂O₂ | |

| Molecular Weight | 222.63 g/mol | [1] |

| CAS Number | 1207-81-4 | [1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | 142 °C | [2] |

| Boiling Point | 355.1±37.0 °C (Predicted) | [2] |

| Density | 1.419±0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.62±0.50 (Predicted) | [2] |

Spectroscopic Characterization

The expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons and the methyl group. The protons on the quinoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the aromatic ring current. The nitro group at the 6-position will deshield the protons in its vicinity (H-5 and H-7). The methyl group at the 2-position is expected to appear as a singlet in the upfield region (around δ 2.5-3.0 ppm).

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the chloro group (C-4) and the nitro group (C-6) will be significantly influenced by these electron-withdrawing substituents. The methyl carbon will appear at a characteristic upfield chemical shift (around δ 20-25 ppm).

The IR spectrum of this compound will be characterized by several key absorption bands. Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region. A C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 222, with a characteristic isotopic pattern [M+2]⁺ at m/z 224 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the chloro atom, as well as cleavage of the quinoline ring.

Synthesis and Purification

While a specific experimental protocol for the synthesis of this compound is not widely published, a reliable synthetic route can be extrapolated from the well-documented synthesis of analogous compounds, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[2][3] The proposed synthesis is a multi-step process commencing from a readily available substituted aniline.

Proposed Synthetic Workflow

The synthesis can be logically divided into three key stages: quinoline ring formation, nitration, and chlorination.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for similar quinoline syntheses and should be considered a starting point for experimental optimization.

Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

-

To a stirred mixture of p-nitroaniline and polyphosphoric acid, slowly add ethyl acetoacetate at room temperature.

-

Heat the reaction mixture to approximately 140-160 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry to yield crude 2-methyl-6-nitroquinolin-4-ol.

Step 2: Synthesis of this compound

-

To a flask containing 2-methyl-6-nitroquinolin-4-ol, add an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, monitoring by TLC.

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice and neutralize with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system to afford the pure product.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the chloro group at the 4-position, which is activated towards nucleophilic aromatic substitution (SNAᵣ). This heightened reactivity is a direct consequence of the electron-withdrawing effects of the quinoline nitrogen and the nitro group at the 6-position.

Nucleophilic Aromatic Substitution (SNAᵣ)

The C4-chloro substituent is an excellent leaving group and is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group.

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound. (Note: This is a conceptual representation as image embedding is not supported in this format.)

This reactivity is the cornerstone of its utility in drug discovery, allowing for the facile introduction of diverse functional groups at the 4-position to explore structure-activity relationships (SAR).

Applications in Drug Development and Medicinal Chemistry

The structural features of this compound make it a highly valuable intermediate in the synthesis of pharmacologically active molecules.

Intermediate for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The quinoline scaffold can mimic the adenine moiety of ATP, the natural substrate for kinases. This compound serves as a key starting material for the synthesis of ATP-competitive kinase inhibitors. The chloro group at the 4-position provides a convenient handle for introducing various amine-containing side chains, which can interact with specific residues in the kinase active site, thereby conferring potency and selectivity. The nitro group can be further functionalized, for example, by reduction to an amino group, which can then be elaborated to introduce additional diversity.

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based kinase inhibitors.

Precursor for Biologically Active Heterocycles

Beyond kinase inhibitors, this compound can be used to synthesize a variety of other heterocyclic systems with potential biological activities. For instance, reaction with hydrazine can lead to the formation of pyrazolo[3,4-c]quinolines, while reactions with other bifunctional nucleophiles can be employed to construct other fused ring systems.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the known hazards of similar chloro-nitro aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, predictable reactivity, and amenability to a range of chemical transformations make it an important tool for medicinal chemists. The ability to readily undergo nucleophilic aromatic substitution at the 4-position allows for the systematic exploration of structure-activity relationships, particularly in the design of novel kinase inhibitors. This guide provides a solid foundation for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5084949, this compound. Retrieved from [Link].

-

Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. doi:10.2991/emcm-16.2017.104. Available at [Link].

-

Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at [Link].

Sources

4-Chloro-2-methyl-6-nitroquinoline structure.

An In-depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline: Structure, Synthesis, and Applications

Introduction

This compound is a substituted quinoline molecule that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 4-position and an electron-withdrawing nitro group on the benzene ring, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making intermediates like this compound highly valuable to researchers in drug discovery.[1][2] This guide provides a detailed examination of the structure, physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of this compound, intended for professionals in chemical research and pharmaceutical development.

Compound Identification:

-

IUPAC Name: this compound[3]

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a quinoline core, which is a fused bicyclic system of a benzene ring and a pyridine ring. Key substitutions include a methyl group at position 2, a chlorine atom at position 4, and a nitro group at position 6. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, a reactivity enhanced by the electron-withdrawing nature of the quinoline nitrogen and the nitro group.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [3] |

| Molecular Weight | 222.63 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [7] |

| XLogP3 | 3.0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Canonical SMILES | CC1=CC(=C2C=C(C=CC2=N1)[O-])Cl | [3] |

| InChI Key | JLGPAZQKQYSOTR-UHFFFAOYSA-N | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via a multi-step process starting from a substituted aniline. A common and effective strategy involves the initial formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step. This approach is analogous to synthetic routes reported for similar quinoline derivatives.[8][9][10]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing substituted chloroquinolines.[8][9]

Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

-

Reagents & Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-nitroaniline and polyphosphoric acid (PPA).

-

Reaction: Slowly add ethyl acetoacetate dropwise to the stirred mixture.

-

Heating: Heat the reaction mixture to approximately 170°C and maintain this temperature for 1-2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: PPA serves as both a solvent and a catalyst for the acid-catalyzed cyclization (Combes reaction). High temperature is necessary to overcome the activation energy for the condensation and subsequent ring-closing steps.

-

-

Workup: After completion, cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring. This will precipitate the product and hydrolyze the PPA.

-

Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product fully precipitates. Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude 2-methyl-6-nitroquinolin-4-ol.

Step 2: Synthesis of this compound

-

Reagents & Setup: In a flask fitted with a reflux condenser, suspend the crude 2-methyl-6-nitroquinolin-4-ol from Step 1 in phosphorus oxychloride (POCl₃). A catalytic amount of N,N-Dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (around 110°C) for 1-2 hours. The suspension should dissolve as the reaction proceeds.

-

Causality: POCl₃ is a powerful chlorinating agent that effectively converts the hydroxyl group of the quinolinol tautomer into a chloro group. The mechanism involves the formation of a dichlorophosphate ester intermediate, which is subsequently displaced by a chloride ion.

-

-

Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with stirring. This hydrolyzes the excess POCl₃.

-

Isolation & Purification: Basify the mixture with a cold aqueous solution of ammonium hydroxide or sodium carbonate to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. While public domain experimental spectra are not always available, the expected spectral data can be accurately predicted based on the known effects of the functional groups on the quinoline scaffold.[11][12]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| -CH₃ (at C2) | 2.6 - 2.8 | Singlet (s) | Methyl group adjacent to the quinoline nitrogen, no adjacent protons for coupling. |

| H-3 | 7.4 - 7.6 | Singlet (s) | Proton on the pyridine ring, deshielded by the ring current and nitrogen. |

| H-5 | 8.2 - 8.4 | Doublet (d) | Ortho-coupling to H-7 (meta to H-8 is negligible). Deshielded by proximity to the nitro group. |

| H-7 | 7.8 - 8.0 | Doublet of doublets (dd) | Ortho-coupling to H-8, meta-coupling to H-5. |

| H-8 | 8.8 - 9.0 | Doublet (d) | Ortho-coupling to H-7. Strongly deshielded by the anisotropic effect of the quinoline nitrogen. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show 10 distinct signals corresponding to the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ | 24 - 26 | Aliphatic methyl carbon. |

| C-2 | 158 - 162 | Carbon attached to nitrogen and methyl group. |

| C-3 | 120 - 123 | Aromatic CH carbon. |

| C-4 | 148 - 152 | Carbon bearing the chlorine atom, deshielded. |

| C-4a | 149 - 151 | Bridgehead carbon. |

| C-5 | 125 - 128 | Aromatic CH carbon. |

| C-6 | 145 - 148 | Carbon bearing the nitro group, strongly deshielded. |

| C-7 | 122 - 125 | Aromatic CH carbon. |

| C-8 | 130 - 133 | Aromatic CH carbon. |

| C-8a | 123 - 126 | Bridgehead carbon. |

Infrared (IR) Spectroscopy

Key vibrational frequencies in the IR spectrum help confirm the presence of the principal functional groups.[13][14]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1600, 1480 | C=C and C=N stretch | Aromatic and Pyridine Rings |

| ~1530, 1350 | Asymmetric & Symmetric N-O stretch | Nitro Group (-NO₂) |

| ~850-750 | C-Cl stretch | Aryl-Chloride |

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

-

Expected M⁺ peak: m/z ≈ 222

-

Expected M+2 peak: m/z ≈ 224 (with an intensity of approximately one-third of the M⁺ peak)

-

Common Fragmentation: Loss of Cl (M-35), NO₂ (M-46), or CH₃ (M-15).[15]

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its reactivity, which makes it an excellent scaffold for building more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the 6-position, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.[16]

This reactivity allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, at the 4-position. This is a cornerstone reaction for generating libraries of quinoline derivatives for biological screening. For instance, reaction with various primary or secondary amines can yield a series of 4-aminoquinoline derivatives, a class of compounds known for a wide range of pharmacological activities, including antimalarial and anticancer effects.[17][18]

Role in Medicinal Chemistry

The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1] The chloro-nitro-quinoline motif, in particular, has been investigated for its potential in developing targeted therapies.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The 4-aminoquinoline scaffold derived from this intermediate can be elaborated to target specific kinases involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8][19]

-

Anticancer Agents: The introduction of various side chains via the reactive chlorine handle can lead to compounds with potent antiproliferative activity. The nitro group can also be a site for further chemical modification, for example, by reduction to an amino group, which can then be functionalized.[17]

Conclusion

This compound is a well-defined chemical entity with a unique combination of structural features that render it highly valuable for synthetic chemistry. Its straightforward, high-yield synthesis and the activated nature of its 4-position for nucleophilic substitution make it an ideal starting material for the construction of diverse molecular libraries. For researchers and scientists in drug development, this compound represents a key building block for accessing novel quinoline-based therapeutics aimed at a variety of disease targets. A thorough understanding of its structure, properties, and reactivity is essential for its effective application in the laboratory.

References

-

ChemWhat. This compound CAS#: 1207-81-4. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

PubChem. This compound. [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

ResearchGate. Chloro and Nitro Quinoline-based motifs reported with anti-cancer activities. [Link]

-

ChemSynthesis. 2-chloro-4-methyl-6-nitroquinoline. [Link]

-

Hrcak. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Link]

-

PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]

-

PubMed. Biological activities of quinoline derivatives. [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-nitroquinoline in Pharmaceutical Synthesis. [Link]

-

Chemsrc. 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2. [Link]

-

PubChem. 4-Chloro-2-methylquinoline. [Link]

-

MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. [Link]

-

ChemSynthesis. 2-chloro-6-nitroquinoline. [Link]

-

PubChem. 4-Chloro-2-nitroaniline. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H7ClN2O2 | CID 5084949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 1207-81-4 [amp.chemicalbook.com]

- 7. 4-CHLORO-6-NITROQUINOLINE CAS#: 13675-94-0 [m.chemicalbook.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. download.atlantis-press.com [download.atlantis-press.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-6-nitroquinoline

This guide provides a detailed exploration of a robust and widely utilized synthetic pathway for 4-Chloro-2-methyl-6-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry and drug development. The narrative emphasizes the chemical logic behind procedural steps, ensuring a deep understanding for researchers, scientists, and professionals in the field.

Strategic Overview: A Retrosynthetic Approach

The synthesis of this compound is most logically approached via a multi-step sequence that builds the core quinoline structure first, followed by functional group manipulation. The primary disconnection strategy points to the installation of the C4-chloro group as a late-stage step, leveraging the reactivity of its 4-hydroxy precursor. This precursor, 4-hydroxy-2-methyl-6-nitroquinoline, is a classic target for quinoline synthesis methodologies, such as the Conrad-Limpach reaction. This approach ensures high regioselectivity and utilizes commercially available starting materials, making it an efficient and scalable route.

The Core Synthesis Workflow

The most effective pathway can be delineated into two primary transformations:

-

Part A: Construction of the Quinoline Core via the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline from 4-nitroaniline and ethyl acetoacetate.

-

Part B: Aromatic Chlorination via the conversion of the 4-hydroxy intermediate to the final 4-chloro product using a potent chlorinating agent.

Below is a visualization of the complete synthetic workflow.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols & Mechanistic Insights

Part A: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline (Intermediate)

This foundational step employs the Conrad-Limpach quinoline synthesis. The reaction involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization to form the 4-hydroxyquinoline ring system.[1]

Underlying Principle: The initial reaction between the aromatic amine (4-nitroaniline) and the β-ketoester (ethyl acetoacetate) forms a β-anilinoacrylate intermediate. The choice of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), is critical. PPA facilitates the intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) onto the aniline ring, followed by dehydration to yield the stable quinoline product. Starting with 4-nitroaniline directly incorporates the nitro group at the desired 6-position, streamlining the synthesis.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, combine 4-nitroaniline and a slight molar excess (approx. 1.1 equivalents) of ethyl acetoacetate.

-

Acid Addition: Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The PPA serves as both the solvent and the cyclizing agent.

-

Thermal Cyclization: Heat the reaction mixture to approximately 170°C for 1-2 hours. The high temperature is necessary to drive the intramolecular cyclization and dehydration.[2]

-

Work-up and Isolation: Allow the mixture to cool to a manageable temperature (approx. 80-90°C). Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of ~7. This will precipitate the crude product.

-

Purification: Filter the resulting solid, wash thoroughly with water, and dry. The crude 4-hydroxy-2-methyl-6-nitroquinoline can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure intermediate.

Part B: Synthesis of this compound (Final Product)

This step converts the hydroxyl group of the quinolin-4-one tautomer into a chloro group. This is a standard and highly effective transformation for activating the 4-position for subsequent nucleophilic substitution reactions.

Underlying Principle: The reagent of choice for this conversion is phosphorus oxychloride (POCl₃). The lone pair on the quinoline nitrogen first attacks the phosphorus atom of POCl₃. The resulting intermediate facilitates the attack of a chloride ion on the C4 position, which is now highly electrophilic. The stable phosphate byproduct is eliminated, yielding the desired 4-chloroquinoline. A small amount of a tertiary amine base or N,N-Dimethylformamide (DMF) is often used as a catalyst.[2][3]

Detailed Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, suspend the 4-hydroxy-2-methyl-6-nitroquinoline intermediate in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-Dimethylformamide (DMF) can be added.[2]

-

Chlorination: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 1-2 hours.[2][3]

-

Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ under reduced pressure. This step is crucial and should be performed in a well-ventilated fume hood.

-

Work-up and Isolation: Pour the cooled reaction residue slowly onto crushed ice with vigorous stirring. The 4-chloro product will precipitate as a solid.

-

Neutralization: Basify the mixture with a base such as ammonium hydroxide or sodium carbonate solution to neutralize any remaining acidic components.[3]

-

Purification: Filter the crude solid, wash with water, and dry. For high purity, the product can be purified by column chromatography over silica gel (eluting with a solvent system like chloroform or an ethyl acetate/hexane mixture) or by recrystallization.[3]

Summary of Synthesis Parameters

| Step | Reaction Type | Starting Materials | Key Reagents & Conditions | Typical Yield |

| 1 | Conrad-Limpach Cyclization | 4-Nitroaniline, Ethyl Acetoacetate | Polyphosphoric Acid (PPA), ~170°C, 1-2h | High |

| 2 | Aromatic Chlorination | 4-Hydroxy-2-methyl-6-nitroquinoline | Phosphorus Oxychloride (POCl₃), DMF (cat.), Reflux (~110°C), 1-2h | >85%[2] |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The methodology is grounded in well-established named reactions and employs standard laboratory reagents and techniques. By understanding the mechanistic principles behind each transformation—from the acid-catalyzed cyclization to the robust chlorination—researchers can effectively troubleshoot and optimize the synthesis for applications in pharmaceutical research and development. The final product serves as a versatile building block, with the chloro group at the 4-position being an excellent leaving group for nucleophilic aromatic substitution, enabling the creation of diverse libraries of pharmacologically relevant quinoline derivatives.[4][5]

References

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

-

PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Available from: [Link]

-

R&D Chemicals. 4-Hydroxy-2-methyl-6-nitroquinoline. Available from: [Link]

-

ChemSynthesis. 2-chloro-4-methyl-6-nitroquinoline. Available from: [Link]

-

NIST. 2-Methyl-6-nitroquinoline. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Available from: [Link]

-

SciSpace. Synthesis of derivatives of quinoline. Available from: [Link]

-

PubChem, NIH. 2-Methyl-6-nitroquinoline. Available from: [Link]

-

Chemsrc. 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2. Available from: [Link]

-

PMC, NIH. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Available from: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

-

De Gruyter. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available from: [Link]

-

ResearchGate. Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. Available from: [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-chloro-2-methyl-6-nitroquinoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details a robust synthetic pathway, methods for characterization, and explores its critical role as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The guide is structured to provide not only procedural steps but also the underlying chemical principles and strategic considerations, ensuring a thorough understanding for its intended scientific audience.

Introduction and Significance

This compound (CAS No: 1207-81-4) is a substituted quinoline derivative featuring a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position.[1][2] Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 222.63 g/mol .[1][2] The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry.

The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of a chlorine atom at the 4-position provides a reactive site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of a diverse array of biologically active molecules. This reactivity allows for the facile introduction of various side chains and pharmacophores, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Furthermore, the electron-withdrawing nitro group at the 6-position modulates the electronic properties of the quinoline ring system, influencing its reactivity and potential biological activity. This guide will delve into the practical synthesis of this key intermediate, its analytical characterization, and its application in the development of next-generation therapeutics.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of its precursor, 4-hydroxy-2-methyl-6-nitroquinoline, followed by a chlorination reaction. This approach ensures high yields and purity of the final product.

Step 1: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline

The initial step involves the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline (also known as 2-methyl-6-nitroquinolin-4-ol). While various methods exist for the synthesis of quinoline cores, a common and effective approach is the Conrad-Limpach reaction or a similar cyclization strategy.

Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-nitroaniline (1 equivalent).

-

Solvent and Catalyst: Add a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Reagent Addition: Slowly add ethyl acetoacetate (1.1 equivalents) to the stirred mixture.

-

Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) to facilitate the cyclization and elimination of ethanol and water. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solid product is precipitated by the addition of a non-polar solvent like hexane. The crude product is then filtered, washed, and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 4-hydroxy-2-methyl-6-nitroquinoline.

Causality Behind Experimental Choices:

-

High-Boiling Point Solvent: The use of a high-boiling point solvent is crucial to achieve the necessary temperature for the intramolecular cyclization to occur efficiently.

-

Ethyl Acetoacetate: This reagent provides the three-carbon unit required to form the pyridine ring of the quinoline system.

-

Monitoring by TLC: Regular monitoring of the reaction allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

Step 2: Chlorination of 4-Hydroxy-2-methyl-6-nitroquinoline

The second and final step is the conversion of the hydroxyl group at the 4-position to a chlorine atom. This is a critical transformation that activates the molecule for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-2-methyl-6-nitroquinoline (1 equivalent).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) to the starting material. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to reflux (around 110 °C) for a period of 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Work-up: After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms. The solid product is then collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

-

Excess POCl₃: Using an excess of POCl₃ ensures the complete conversion of the starting material and also serves as the reaction solvent.

-

Catalytic DMF: DMF can act as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive chlorinating species.

-

Quenching on Ice: The highly reactive POCl₃ is safely neutralized by the slow and controlled addition to ice, which hydrolyzes it to phosphoric acid and hydrochloric acid.

Quantitative Data Summary

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Nitroaniline | Ethyl acetoacetate | Diphenyl ether | 240-260 | 2-4 | 70-80 |

| 2 | 4-Hydroxy-2-methyl-6-nitroquinoline | Phosphorus oxychloride (POCl₃), cat. DMF | POCl₃ (excess) | 110 | 2-4 | 85-95 |

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the downfield region (δ 7.5-9.0 ppm), with characteristic splitting patterns for the substituted quinoline ring. A singlet for the methyl group protons in the upfield region (δ 2.5-2.8 ppm). |

| ¹³C NMR | Resonances for ten distinct carbon atoms. Aromatic and heterocyclic carbons in the range of δ 120-160 ppm. The methyl carbon will appear at a higher field (δ 18-25 ppm). |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the methyl group and aromatic ring (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (~1500-1600 cm⁻¹), strong absorptions for the N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), and a C-Cl stretching vibration (~700-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 222.63 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of Cl, NO₂, and CH₃ groups. |

Rationale for Predicted Data:

The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of related compounds such as 4-chloro-2-methylquinoline and 6-nitroquinoline. The electron-withdrawing nitro group is expected to deshield the protons and carbons in its vicinity, leading to downfield shifts. The IR absorptions are predicted based on standard functional group frequencies. The mass spectrometry data is predicted based on the molecular formula and the natural isotopic abundance of chlorine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary significance of this compound in the pharmaceutical industry lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The 4-chloroquinoline scaffold serves as an excellent starting point for the development of ATP-competitive kinase inhibitors. The quinoline ring system can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of various kinases. The chlorine atom at the 4-position is a key reactive handle that allows for the introduction of various amine-containing side chains through nucleophilic aromatic substitution. This modularity is highly advantageous in a drug discovery setting, as it enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Signaling Pathway and Drug Design Logic

Caption: Logical workflow for the use of this compound in kinase inhibitor design.

The derivatives of this compound have been investigated as inhibitors of several important kinase targets, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a driving factor in many cancers. Quinoline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, metabolism, and survival. 4-Aminoquinoline derivatives have shown promise as dual PI3K/mTOR inhibitors.

The methyl group at the 2-position and the nitro group at the 6-position of the quinoline core can also be further functionalized or can serve to modulate the physicochemical properties and binding interactions of the final drug molecule.

Conclusion

This compound is a strategically important chemical entity for the drug discovery and development community. Its straightforward and high-yielding synthesis, coupled with the versatile reactivity of the 4-chloro position, makes it an ideal scaffold for the construction of libraries of potential therapeutic agents. The demonstrated utility of its derivatives as potent kinase inhibitors underscores its value in the ongoing quest for more effective and targeted cancer therapies. This guide has provided a detailed and scientifically grounded overview to empower researchers in their efforts to leverage this valuable chemical tool.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methyl-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

4-Chloro-2-methyl-6-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. The presence of a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position imparts unique electronic and steric properties to the molecule, making it a versatile intermediate for the synthesis of novel bioactive agents. Understanding the physical properties of this compound is paramount for its effective use in research and development, influencing aspects from reaction setup and purification to formulation and pharmacokinetic profiling. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed methodologies for their experimental determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to ascertain its structure and fundamental identifiers.

Caption: Experimental workflow for determining key physical properties.

1. Melting Point Determination (Capillary Method)

-

Principle: This method relies on the visual observation of the temperature at which the solid sample transitions to a liquid phase.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 130 °C), reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range provides the melting point.

-

2. Boiling Point Determination (Microscale Method)

-

Principle: At the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method uses a small amount of sample and observes the temperature at which rapid boiling occurs.

-

Procedure:

-

Place a few drops of the sample into a small test tube.

-

Invert a sealed capillary tube and place it inside the test tube.

-

Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

-

Heat the bath gradually. A stream of bubbles will emerge from the inverted capillary as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

-

3. Solubility Assessment

-

Principle: This involves systematically testing the solubility of the compound in a range of solvents with varying polarities.

-

Procedure:

-

To a series of small, labeled test tubes, add approximately 10 mg of the sample.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) in a stepwise manner (e.g., 0.2 mL increments).

-

After each addition, vortex or shake the tube vigorously for 30 seconds and visually inspect for dissolution.

-

Classify the solubility as:

-

Soluble: Complete dissolution.

-

Partially soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution.

-

-

For a more quantitative assessment, prepare saturated solutions, filter, and determine the concentration of the solute in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy).

-

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methyl group.

-

Expected Signals:

-

A singlet for the methyl group (C2-CH₃) in the upfield region (around 2.5-2.8 ppm).

-

A singlet for the proton at the C3 position.

-

Signals for the three protons on the benzene ring (C5-H, C7-H, C8-H) in the downfield aromatic region (typically 7.5-9.0 ppm), with splitting patterns determined by their coupling with each other. The strong deshielding effect of the nitro group at C6 will likely shift the C5-H and C7-H protons further downfield.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Expected Signals:

-

Ten distinct signals for the ten carbon atoms in the molecule.

-

The methyl carbon signal will be in the upfield region (around 20-25 ppm).

-

The aromatic and heterocyclic carbons will appear in the downfield region (110-160 ppm).

-

The carbon attached to the chlorine (C4) and the carbon attached to the nitro group (C6) will be significantly influenced by these electronegative substituents.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Expected Absorptions:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic -CH₃): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretches around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-Cl stretching: ~600-800 cm⁻¹

-

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Features:

-

A prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (222.63).

-

An isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, characteristic of the presence of one chlorine atom.

-

Fragment ions corresponding to the loss of functional groups such as Cl, NO₂, and CH₃.

-

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While some of its fundamental physical properties, such as its melting point, are documented, a comprehensive experimental characterization is still lacking in publicly available literature. This guide has consolidated the available information and provided a framework for the experimental determination of its key physical and spectroscopic properties. The provided protocols and predicted spectral data serve as a valuable resource for researchers embarking on studies involving this intriguing quinoline derivative, ensuring a foundation of scientific integrity and facilitating further discoveries.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5084949, this compound. Retrieved January 13, 2026, from [Link]

-

Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1207-81-4. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5084949, this compound. Retrieved January 13, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. Retrieved January 13, 2026, from [Link]

-

Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11945, 6-Nitroquinoline. Retrieved January 13, 2026, from [Link]

-

Chemsrc. (n.d.). 2-Chloro-4-methyl-6-nitro-quinoline. Retrieved January 13, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-chloro-6-nitroquinoline. Retrieved January 13, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Chloroquinoline. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). 4-chloro-6-nitroquinoline. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-methyl-6-nitroquinoline. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610114, 4-Chloro-6-methoxy-2-methylquinoline. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved January 13, 2026, from [Link]

An In-depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline: Synthesis, Reactivity, and Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous synthetic compounds with a broad spectrum of biological activities.[1] As a privileged structure, its rigid bicyclic framework allows for precise three-dimensional positioning of functional groups, facilitating targeted interactions with biological macromolecules. Within this vast chemical family, substituted chloro-nitroquinolines represent a class of exceptionally versatile intermediates. The presence of a nitro group, a potent electron-withdrawing moiety, and a labile chloro substituent creates a reactive profile ideal for constructing complex molecular architectures.

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-nitroquinoline, a key building block for drug discovery and chemical synthesis. We will delve into its chemical identity, provide a field-proven synthetic protocol, analyze its spectroscopic signature, explore its chemical reactivity with mechanistic insight, and discuss its potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid belonging to the quinoline class of heterocyclic compounds. The strategic placement of its substituents—a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position—defines its unique chemical behavior and synthetic utility.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1207-81-4 | [2] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [2] |

| Molecular Weight | 222.63 g/mol | [2] |

| Appearance | Light yellow to yellow solid (predicted) | - |

| Melting Point | 142 °C | ChemicalBook |

| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)N(=O)=O)Cl | PubChem |

| InChIKey | JLGPAZQKQYSOTR-UHFFFAOYSA-N | PubChem |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a robust, multi-step sequence starting from readily available commercial materials. The following protocol is adapted from a well-established procedure for a structurally analogous compound, demonstrating a logical and field-proven pathway.[3][4] The overall strategy involves the construction of the quinoline core via a Combes cyclization, followed by chlorination.

Synthetic Workflow

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Chloro-2-methyl-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides an in-depth technical guide to the safe handling, storage, and disposal of 4-Chloro-2-methyl-6-nitroquinoline (CAS No. 1207-81-4). As a specialized heterocyclic compound, its unique reactivity, driven by the chloro and nitro functional groups, makes it a valuable intermediate in medicinal chemistry and agrochemical research.[1] However, these same properties necessitate a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide synthesizes available data from structurally similar compounds to provide a robust framework for risk assessment and management in the absence of a dedicated Safety Data Sheet (SDS).

Compound Identification and Properties

-

Chemical Name: this compound

-

CAS Number: 1207-81-4[2]

Structural Analogy as a Basis for Hazard Assessment:

Due to the lack of a specific Safety Data Sheet for this compound, this guide extrapolates potential hazards from the known profiles of structurally related compounds. The core quinoline scaffold, combined with a halogen and a nitro group, suggests a toxicological profile that warrants significant caution. The parent compound, 4-chloro-2-methylquinoline, is known to cause skin and eye irritation and may lead to respiratory irritation.[5] The addition of a nitro group, a potent electron-withdrawing group, is likely to enhance these and potentially other toxicological effects.

Hazard Identification and GHS Classification (Predicted)

Based on the analysis of analogous compounds, this compound should be handled as a hazardous substance. The following GHS classifications are predicted and should be considered for labeling and risk assessment until official data becomes available.

| Hazard Class | Hazard Category | GHS Hazard Statement (Predicted) | Basis for Prediction |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Analogy with various chloro-nitro aromatic compounds.[6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on 4-chloro-2-methylquinoline and other chlorinated/nitrated aromatics.[5][6][8] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Based on 4-chloro-2-methylquinoline and other chlorinated/nitrated aromatics.[5][6][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on 4-chloro-2-methylquinoline.[5] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | A common classification for complex aromatic and nitrated compounds. |

Signal Word: Warning

Predicted Hazard Pictograms:

-

Exclamation Mark

-

Health Hazard (Potentially)

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are recommended based on the predicted hazards.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[6][7][9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][9]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Lab Coat: A flame-retardant lab coat is recommended.

-

Clothing: Wear long-sleeved clothing and closed-toe shoes.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable particulate filter.[6][9]

Caption: Personal Protective Equipment Workflow.

Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions.

-

Conditions to Avoid: Avoid the generation of dust. Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6][9]

-

Hazardous Decomposition Products: Under combustion, this compound may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[6][7][9]

The reactivity of the chloro- and nitro-substituted quinoline core is of significant interest in synthetic chemistry. The electron-withdrawing nitro group activates the quinoline ring, making the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). The relative positions of these groups are critical to the compound's reactivity.[11]